REACTION_CXSMILES
|
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([S:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:6][CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([S:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:6][CH:5]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was pumped at a rate of 1.0 ml/min through H-cube (25° C., 40 barr, full H2 mode)
|
Type
|
CUSTOM
|
Details
|
affording a colorless solution which
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)SCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 112% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |